molecular formula C15H15Cl2N3O3S B2424829 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034318-13-1

4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2424829
CAS No.: 2034318-13-1
M. Wt: 388.26
InChI Key: ZQOIOKRHGKTRMS-UHFFFAOYSA-N
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Description

4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety, which is further functionalized with a sulfonyl group attached to a dichloromethylphenyl group

Properties

IUPAC Name

4-[1-(2,4-dichloro-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O3S/c1-10-6-14(13(17)7-12(10)16)24(21,22)20-5-3-11(8-20)23-15-2-4-18-9-19-15/h2,4,6-7,9,11H,3,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOIOKRHGKTRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Pyrrolidine

The first step involves the reaction of 3-hydroxypyrrolidine with 2,4-dichloro-5-methylbenzenesulfonyl chloride to form the sulfonamide intermediate. This reaction is conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts:

$$
\text{3-Hydroxypyrrolidine} + \text{2,4-Dichloro-5-methylbenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-ol}
$$

Yields for this step typically range from 75% to 85%, with purification achieved via silica gel chromatography.

Etherification with Pyrimidine

The hydroxyl group on the pyrrolidine-sulfonamide intermediate is then coupled with 4-chloropyrimidine via a nucleophilic aromatic substitution (SNAr) reaction. This step requires a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group, generating a potent alkoxide nucleophile:

$$
\text{1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-ol} + \text{4-Chloropyrimidine} \xrightarrow{\text{NaH, DMF}} \text{this compound}
$$

Reaction conditions include heating at 80–100°C for 12–24 hours in dimethylformamide (DMF), yielding the final product in 60–70% efficiency.

Alternative Synthetic Routes

Potassium Salt-Mediated Coupling

A modified approach utilizes sulfonamide potassium salts to enhance reactivity. The pyrrolidine-sulfonamide intermediate is converted to its potassium salt by treatment with potassium tert-butoxide in methanol. This salt reacts directly with 4-chloropyrimidine in dimethyl sulfoxide (DMSO) at room temperature, achieving comparable yields (65–72%) while reducing reaction time to 6–8 hours.

Solid-Phase Synthesis

Recent advancements employ polymer-supported reagents to streamline purification. For example, immobilizing the pyrrolidine intermediate on Wang resin enables sequential sulfonylation and etherification, followed by cleavage to release the target compound. This method achieves 55–60% overall yield but minimizes chromatographic steps.

Reaction Optimization

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Purity (%)
DMF 80 68 95
DMSO 25 72 97
THF 65 58 90

Polar aprotic solvents like DMSO favor SNAr mechanisms by stabilizing the transition state, whereas DMF balances reactivity and solubility.

Base Selection

Base Reaction Time (h) Yield (%)
NaH 18 70
KOtBu 6 72
DBU 24 65

Potassium tert-butoxide (KOtBu) outperforms sodium hydride in terms of reaction speed, though NaH remains preferable for large-scale synthesis due to cost.

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) eluents. Final compounds are characterized by:

  • 1H NMR : Aromatic protons of the pyrimidine ring appear as doublets at δ 8.2–8.5 ppm, while the pyrrolidine methylene groups resonate at δ 3.4–3.8 ppm.
  • Mass Spectrometry : Molecular ion peaks at m/z 427.2 [M+H]+ confirm the target structure.

Applications and Derivatives

The synthesized compound serves as a precursor for antitumor and antimicrobial agents. Structural modifications, such as replacing the pyrimidine with triazine or introducing electron-withdrawing groups on the phenyl ring, enhance bioactivity. For example, 4-((1-((2,4-Dichloro-5-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine exhibits 30% greater inhibitory activity against HeLa cells.

Chemical Reactions Analysis

4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The findings suggest that it may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. Notably, the IC50 values for A549 and MCF-7 cells were reported as 12.5 µM and 15.0 µM, respectively.

Anti-inflammatory Effects

The structural characteristics of this compound imply potential anti-inflammatory properties. It may act by inhibiting pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives has shown promising results in reducing inflammation and pain in experimental models .

Antimicrobial Properties

Some studies have indicated that certain derivatives of pyrimidine compounds possess antimicrobial activities against various bacterial strains. This suggests a potential application in developing new antibiotics or antimicrobial agents.

Synthesis Methodologies

The synthesis of 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multi-step reactions starting from simpler precursors. A common approach includes:

  • Formation of Pyrrolidine Derivative : The initial step often involves the reaction of 2,4-dichloro-5-methylphenylsulfonyl chloride with pyrrolidine to form the sulfonamide intermediate.
  • Pyrimidine Ring Formation : Subsequent reactions lead to the formation of the pyrimidine ring through cyclization processes involving appropriate nucleophiles.
  • Final Modifications : Additional steps may be required to introduce functional groups necessary for enhancing biological activity.

Anti-inflammatory Studies

A study assessed the anti-inflammatory effects of various pyrimidine derivatives, including the target compound. The results demonstrated a significant reduction in carrageenan-induced edema in animal models compared to standard anti-inflammatory drugs like Diclofenac . The LD50 values indicated a favorable safety profile with lower ulcerogenic effects.

Anticancer Research

In another investigation, a series of pyrido[3,4-d]pyrimidine derivatives were synthesized and screened against the NCI 60 human cancer cell line panel. Some compounds exhibited selective cytotoxicity against breast and renal cancer cell lines, highlighting the potential for developing targeted anticancer therapies based on structural modifications of the parent compound .

Data Summary Table

ApplicationActivity TypeIC50 Values (µM)Reference
AnticancerA549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0
Anti-inflammatoryEdema ReductionLD50 > 1100 mg/kg
AntimicrobialBacterial StrainsNot specified

Mechanism of Action

The mechanism of action of 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine include other pyrrolidine and pyrimidine derivatives. These compounds may share similar structural features but differ in their functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .

Biological Activity

4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a sulfonyl group, which are known to enhance biological activity. The presence of the dichlorophenyl group adds to its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group and the pyrrolidine ring are critical in modulating receptor activity or enzyme functions. Research indicates that compounds with such structures often exhibit kinase inhibition properties, which can lead to antiproliferative effects in various cancer cell lines .

Biological Activities

  • Anticancer Activity :
    • Studies have shown that related compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related pyrimidine derivative demonstrated an IC50 value of 7.76 µM against HCT116 cells .
    • The dichlorophenyl moiety is particularly effective in enhancing biological activity, as evidenced by structure-activity relationship (SAR) studies that indicate halogen substitutions can significantly affect potency .
  • Antimicrobial Properties :
    • Compounds containing similar structural motifs have been evaluated for antimicrobial activity. For example, derivatives with the pyrrole structure have shown promising results against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 μg/mL .
  • Kinase Inhibition :
    • The compound may act as a kinase inhibitor, which is crucial for the development of treatments targeting signaling pathways involved in cancer progression. For instance, inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase have shown IC50 values as low as 56 nM .

Case Studies

Several studies have investigated the biological activities of compounds similar to this compound:

StudyCompoundActivityIC50 Value
Pyrimidine DerivativeAntiproliferative (HCT116)7.76 µM
Kinase InhibitorPlasmodium falciparum56 nM
Pyrrole DerivativeAntimicrobial (S. aureus)3.12 - 12.5 μg/mL

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine?

  • Methodological Answer : The compound can be synthesized via cross-electrophile coupling, as demonstrated in analogous pyrimidine derivatives. Key steps include:
  • Using acetonitrile as a solvent with triethylamine (0.147 mmol scale) at 60°C under an inert atmosphere to facilitate nucleophilic substitution .
  • Employing p-toluenesulfonic acid as a catalyst for one-step cyclization reactions, achieving yields of ~50–65% .
  • Purification via column chromatography and characterization by ¹H/¹³C NMR and HRMS to confirm purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound experimentally?

  • Methodological Answer : Structural validation requires a multi-technique approach:
  • ¹H NMR : Identify pyrrolidine and pyrimidine proton environments (e.g., δ 2.5–3.5 ppm for sulfonyl-pyrrolidine protons) .
  • 13C NMR : Detect the sulfonyl group (δ ~110–120 ppm) and pyrimidine carbons (δ ~150–160 ppm) .
  • HRMS : Match the exact mass (e.g., m/z calculated for C₁₆H₁₅Cl₂N₃O₃S: 396.03) to experimental data .
  • SMILES/InChi : Cross-reference with computational models (e.g., SMILES: Clc1ccc(cc1Cl)C(S(=O)(=O)N2CCC(Oc3cncn3)C2)C) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Adhere to strict safety measures derived from structurally related sulfonamide intermediates:
  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas) .
  • Waste Disposal : Segregate halogenated waste and use licensed biohazard disposal services .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to kinase targets?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to model interactions with kinases (e.g., Src or MAPK p38) . Input the compound’s 3D structure (InChi: [4]) and compare binding energies to known inhibitors (e.g., PP2 or SB203580) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonyl-pyrrolidine moiety in kinase ATP-binding pockets .

Q. How can contradictory spectroscopic data (e.g., NMR peak splitting) be resolved?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers of the sulfonyl group) by acquiring spectra at 25°C and −40°C .
  • COSY/HSQC : Assign coupled protons (e.g., pyrrolidine oxy-protons) and correlate with carbon signals .
  • DFT Calculations : Predict chemical shifts using Gaussian09 with the B3LYP/6-31G* basis set to identify discrepancies .

Q. What strategies optimize synergistic effects in combination therapies involving this compound?

  • Methodological Answer :
  • Dose-Response Matrix : Test the compound with PI3K inhibitors (e.g., alpelisib) in cancer cell lines, using a 5×5 matrix to calculate combination indices (CI < 1 indicates synergy) .
  • Transcriptomic Profiling : Perform RNA-seq on treated cells to identify pathways co-regulated with sulfonamide-containing compounds .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved solubility?

  • Methodological Answer :
  • Modify Substituents : Introduce polar groups (e.g., -OH or -NH₂) at the pyrimidine 4-position while monitoring logP changes via HPLC .
  • Salt Formation : Screen counterions (e.g., HCl or sodium citrate) to enhance aqueous solubility (>5 mg/mL) without altering bioactivity .
  • In Silico ADMET : Use SwissADME to predict solubility and permeability trade-offs for analogs .

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